Cabraleadiol
Overview
Description
Cabraleadiol is a triterpenoid compound isolated from the plant Cabralea canjerana, which belongs to the Meliaceae family. This compound has garnered attention due to its diverse biological activities, including antimycobacterial and cytotoxic properties . This compound has a molecular formula of C30H52O3 and a molecular weight of 460.74 g/mol .
Scientific Research Applications
Cabraleadiol has a wide range of scientific research applications due to its biological activities. In chemistry, it is used as a model compound for studying triterpenoid synthesis and reactions . In biology and medicine, this compound exhibits antimycobacterial activity against Mycobacterium tuberculosis and cytotoxic effects on breast cancer cell lines . Additionally, it inhibits photosystem II in plants, making it a valuable compound for studying photosynthesis and plant biochemistry .
Mechanism of Action
Target of Action
Cabraleadiol, a natural product isolated from the bark of Aglaia crassinervia , has been found to display antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits weak cytotoxicity to a breast cancer (BC) cell line . The primary targets of this compound are the Photosystem II (PS II) and the plastoquinone (PQ) pool .
Mode of Action
This compound interacts with its targets by inhibiting the Photosystem II (PS II) and inducing the appearance of a small G band . This is related to the decreased reduction of the plastoquinone (PQ) pool . The inhibition of PS II leads to the failure of the photochemical apparatus at the donor side of PS II, interacting at the Oxygen-Evolving Complex (OEC) and transforming active reaction centers to “heat sinks” or the formation of silent reaction centers unable to reduce QA .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the light reactions of photosynthesis . The compound inhibits ATP synthesis and the electron transport rate (basal, phosphorylating, and uncoupled), acting as a Hill reaction inhibitor . The inhibition site is located in the range of electron flow from the OEC complex and between P680 to QA of PS II .
Pharmacokinetics
It’s known that this compound is a natural product isolated from the bark of aglaia crassinervia , suggesting that it might be absorbed and metabolized in the body in a manner similar to other plant-derived compounds.
Result of Action
The result of this compound’s action is the inhibition of the light reactions of photosynthesis, specifically the ATP synthesis and the electron transport rate . This leads to antimycobacterial activity against Mycobacterium tuberculosis and weak cytotoxicity to a breast cancer (BC) cell line .
Action Environment
The action environment of this compound is primarily within the cells of organisms, where it interacts with the Photosystem II (PS II) and the plastoquinone (PQ) pool . Environmental factors that could influence this compound’s action, efficacy, and stability include the presence of light (as it affects photosynthesis), the specific cellular environment, and the overall health and condition of the organism.
Biochemical Analysis
Biochemical Properties
Cabraleadiol plays a significant role in biochemical reactions, particularly in inhibiting the light reactions of photosynthesis . It interacts with various enzymes and proteins, including those involved in ATP synthesis and electron transport. This compound inhibits the photosystem II (PS II) by inducing the appearance of a K-band, indicating a failure in the photochemical apparatus at the donor side of PS II . This interaction transforms active reaction centers into “heat sinks” or silent reaction centers unable to reduce plastoquinone (PQ).
Cellular Effects
This compound exhibits cytotoxic effects on various cell lines, including breast cancer and small-cell lung cancer cell lines . It influences cell function by inhibiting ATP synthesis and electron transport rates, thereby affecting cellular metabolism . This compound also impacts cell signaling pathways by inhibiting the photosystem II, leading to decreased plastoquinone pool reduction . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in photosynthesis. It inhibits ATP synthesis and electron transport by interacting with the oxygen-evolving complex (OEC) and the photosystem II (PS II) . This compound’s inhibition of PS II results in the formation of silent reaction centers and the appearance of a K-band, indicating a disruption in the electron flow from OEC to PS II . This mechanism underscores its potential as a photosynthesis inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on photosynthesis over extended periods, indicating its stability in laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic effects on cancer cell lines, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating a dosage-dependent response in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a plant metabolite It interacts with enzymes and cofactors involved in the biosynthesis and degradation of triterpenoids
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization mechanisms influence its activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabraleadiol can be synthesized through chemical reactions involving triterpenoids. One common method involves the reaction of South American neem diols with acetic anhydride to produce this compound 3-acetate . The reaction conditions typically include the use of organic solvents such as dichloromethane and controlled temperatures ranging from 158-160°C .
Industrial Production Methods: The extraction process involves the use of solvents like methanol and ethanol to isolate the compound from plant material .
Chemical Reactions Analysis
Types of Reactions: Cabraleadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride for acetylation, and oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include its acetylated derivative, this compound 3-acetate, and other oxidized forms . These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Cabraleadiol is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include ocotillone and odoratone, which are also isolated from Cabralea canjerana . These compounds share similar triterpenoid structures but differ in their specific biological activities and molecular targets . This compound’s unique ability to inhibit photosystem II and activate TLR4 distinguishes it from other triterpenoids .
Conclusion
This compound is a versatile triterpenoid compound with significant biological activities and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound for studying various biochemical processes and developing potential therapeutic agents.
Properties
IUPAC Name |
(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cabraleadiol and where is it found?
A1: this compound is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of this compound monoacetate. []
Q4: Has this compound shown any insecticidal activity?
A4: Yes, research suggests that this compound exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, this compound, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []
Q5: How does this compound affect photosynthesis?
A5: Studies indicate that this compound acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []
Q6: What is the effect of this compound on Meloidogyne incognita?
A6: this compound, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []
Q7: Has this compound demonstrated any cytotoxic activity?
A7: While more research is needed, preliminary studies suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]
Q8: Are there any studies on the anti-cholinesterase activity of this compound?
A8: Yes, some studies suggest that this compound might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []
Q9: What are the potential applications of this compound based on current research?
A9: The research suggests potential applications of this compound in various fields, including:
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